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molecular formula C15H16N2O2S B8437919 N-(1,2,3,4-Tetrahydroquinolin-3-yl)-benzenesulfonamide

N-(1,2,3,4-Tetrahydroquinolin-3-yl)-benzenesulfonamide

Cat. No. B8437919
M. Wt: 288.4 g/mol
InChI Key: NTCXHUVJNOOXKY-UHFFFAOYSA-N
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Patent
US07884113B2

Procedure details

To a solution of LAH (1.0 mL, 1.0 M solution in Et2O) cooled at 0° C. was added dropwise a solution of 162A (120 mg, 0.4 mmol) in THF (5 mL) in 5 min. After addition, the reaction mixture was stirred at RT for 4 h, then quenched by slow addition of EtOAc (2.0 mL), followed by water (15 mL). The mixture was extracted with EtOAc (2×20 mL). The combined EtOAc extracts were washed with water, brine, dried (MgSO4) and concentrated. The residue was chromatographed (silica gel) eluting with EtOAc (30-60%) in hexane to give the title compound (84 mg, 73%).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
162A
Quantity
120 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].O=[C:8]1[CH:17]([NH:18][S:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)(=[O:21])=[O:20])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9]1>C1COCC1>[NH:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:16][CH:17]([NH:18][S:19]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)(=[O:20])=[O:21])[CH2:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
162A
Quantity
120 mg
Type
reactant
Smiles
O=C1NC2=CC=CC=C2CC1NS(=O)(=O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
quenched by slow addition of EtOAc (2.0 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel)
WASH
Type
WASH
Details
eluting with EtOAc (30-60%) in hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1CC(CC2=CC=CC=C12)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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